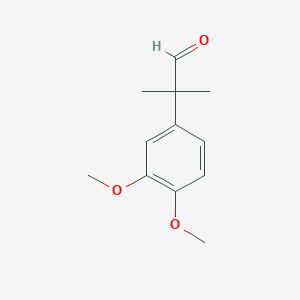

2-(3,4-Dimethoxyphenyl)-2-methylpropanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-12(2,8-13)9-5-6-10(14-3)11(7-9)15-4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOOQTYFSKAAKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3,4 Dimethoxyphenyl 2 Methylpropanal and Analogues

De Novo Synthetic Routes and Strategies

The creation of the core structure of 2-(3,4-dimethoxyphenyl)-2-methylpropanal from simpler precursors relies on robust and well-established reaction types.

The assembly of the carbon framework is a critical step in the synthesis of the target aldehyde and its analogues.

Aldol (B89426) Condensation: The aldol reaction is a powerful tool for forming carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com While a direct self-condensation of propanal yields 2-methylpentenal, a crossed-aldol reaction is necessary for the synthesis of the target compound's backbone. researchgate.net For instance, the reaction of an enolate derived from propanal with a ketone such as 3,4-dimethoxyacetophenone could form a β-hydroxy ketone intermediate. Subsequent steps, including methylation of the α-carbon and transformation of the ketone, would be required. A related strategy involves the aldol condensation of an aromatic aldehyde, like a piperonylaldehyde analogue, with propionaldehyde (B47417) to generate an unsaturated aldehyde, which can then be reduced to the saturated propanal derivative. google.com

Grignard Reactions: Grignard reagents are fundamental in organic synthesis for creating C-C bonds. niper.gov.in A potential pathway to a precursor of the target molecule involves the reaction of a Grignard reagent, such as 3,4-dimethoxybenzylmagnesium chloride, with an appropriate electrophile like 2-methylpropanoyl chloride. However, this would yield a ketone requiring further conversion. A more direct, albeit complex, route could involve the reaction of a nitrile with a Grignard reagent. For example, the synthesis of 3-methoxypropiophenone, an intermediate for the analgesic tapentadol, has been achieved by reacting propionitrile (B127096) with a Grignard reagent in a continuous flow process, achieving yields up to 84%. ncl.res.in A patented method for a related compound, 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile, involves the reaction of 4-(1-bromo-2-methyl-propyl)-1,2-dimethoxy benzene (B151609) with sodium cyanide. google.com This highlights the utility of nitriles as key intermediates that can be subsequently hydrolyzed and converted to the desired aldehyde.

Hydroformylation: This one-step process introduces a formyl group (–CHO) and a hydrogen atom across a carbon-carbon double bond, making it an attractive method for aldehyde synthesis. The ideal substrate for synthesizing this compound via this method would be 1,2-dimethoxy-4-(2-methylprop-1-en-1-yl)benzene. The hydroformylation of this alkene would directly yield the target aldehyde. The regioselectivity of this reaction is crucial for obtaining the desired branched aldehyde over its linear isomer.

Often, a stable precursor molecule is synthesized first, followed by the conversion of a specific functional group into the desired aldehyde. ic.ac.ukub.eduyoutube.com This is a common tactic to avoid issues with the reactivity or instability of aldehydes during multi-step syntheses.

Oxidation of Primary Alcohols: One of the most common methods for preparing aldehydes is the controlled oxidation of primary alcohols. docbrown.infochemguide.co.uk The corresponding primary alcohol, 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol, can be synthesized and then oxidized to the target aldehyde. quora.com To prevent over-oxidation to the more stable carboxylic acid, specific reagents must be employed. libretexts.org Mild, non-aqueous oxidizing agents are preferred for this transformation.

| Reagent | Description | Selectivity |

| Pyridinium chlorochromate (PCC) | A complex of chromium trioxide with pyridine (B92270) and HCl. | Oxidizes primary alcohols to aldehydes. The reaction is typically performed in dichloromethane (B109758) (DCM). |

| Collins' Reagent | A complex of chromium trioxide with pyridine in a 1:2 ratio (CrO3·2Py). | Similar to PCC, it allows for the oxidation of primary alcohols to aldehydes in a non-aqueous environment, stopping the reaction at the aldehyde stage. imperial.ac.uk |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound. | Known for its mild reaction conditions and high efficiency in oxidizing primary alcohols to aldehydes with minimal side products. |

Reduction of Carboxylic Acid Derivatives: Esters and acid chlorides can be selectively reduced to form aldehydes. ic.ac.uk For example, if 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid or its corresponding ester were available, it could serve as a precursor. Reagents like Diisobutylaluminium hydride (DIBAL-H) are widely used for the low-temperature reduction of esters to aldehydes. vanderbilt.edu Similarly, acid chlorides can be reduced to aldehydes using specific reducing agents like lithium tri-tert-butoxyaluminum hydride. ic.ac.uk

Chemo- and Regioselective Approaches in Synthesis

Achieving selectivity is paramount when multiple reactive sites are present in a molecule.

Regioselectivity: In the context of synthesizing this compound, regioselectivity is most critical during the initial aromatic substitution steps on the 1,2-dimethoxybenzene (B1683551) (veratrole) ring. Friedel-Crafts acylation, for example, is a key reaction for introducing an acyl group onto the aromatic ring. nih.gov The two electron-donating methoxy (B1213986) groups direct electrophilic substitution primarily to the position para to one methoxy group and ortho to the other. Using heterogeneous catalysts like zeolites or binary metal oxides (e.g., TiO2-SnOx) can significantly enhance the regioselectivity of Friedel-Crafts reactions, favoring the desired para-isomer and minimizing waste. researchgate.netacs.orgacs.orgeurekaselect.com For example, acylation of veratrole with 4-chlorobenzoyl chloride over a TiO2-SnOx catalyst resulted in 97% selectivity for the desired product. researchgate.net

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. nih.govnih.gov For example, during the reduction of a molecule containing both an ester and a less reactive group, a reagent like DIBAL-H can be chosen to selectively transform the ester into an aldehyde while leaving the other group untouched. Similarly, in the oxidation of the precursor alcohol, chemoselective oxidizing agents are crucial to isolate the aldehyde without forming the carboxylic acid. libretexts.org

Enantioselective Synthesis of Chiral Propanal Derivatives

The target compound itself is achiral. However, if the α-methyl group were replaced with a different substituent, the resulting 2-aryl-2-alkylpropanal would be chiral. The synthesis of such chiral derivatives in an enantiomerically pure form requires asymmetric synthesis techniques. mdpi.com

Asymmetric catalysis utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov

Catalytic Asymmetric Reactions: Several catalytic methods can be envisioned for synthesizing chiral propanal analogues. Asymmetric hydroformylation of a suitably substituted alkene using a chiral rhodium or cobalt complex could directly provide the chiral aldehyde with high enantioselectivity. Other powerful methods include asymmetric Friedel-Crafts reactions, where chiral catalysts, such as BINOL-derived phosphoric acids, can control the enantioselective addition of an aromatic ring to a prochiral electrophile. mdpi.com Recent advances in metalloradical catalysis, for instance using cobalt(II) complexes of chiral porphyrins, have enabled highly efficient and enantioselective reactions like cyclopropanation, which can be adapted to form chiral building blocks. nih.govsci-hub.se

These approaches rely on the use of stoichiometric amounts of a chiral molecule to induce asymmetry.

Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct a subsequent reaction in a stereoselective manner before being removed. rcsi.comnih.gov For the synthesis of a chiral 2-aryl-2-alkylpropanal, one could employ a chiral auxiliary like pseudoephenamine. nih.gov The propanal derivative is first converted to a chiral amide. Deprotonation followed by diastereoselective alkylation at the α-position establishes the stereocenter. Subsequent removal of the auxiliary reveals the enantiomerically enriched aldehyde. Pseudoephenamine has proven to be a highly effective auxiliary, particularly for the creation of quaternary carbon centers. nih.gov

Chiral Reagents: This strategy involves using a chiral reagent in stoichiometric quantities. For example, a prochiral ketone precursor could be asymmetrically reduced to a chiral alcohol using a chiral reducing agent like a borane (B79455) complexed with a chiral ligand (e.g., the Corey-Bakshi-Shibata or CBS reagent). The resulting enantiomerically enriched alcohol can then be carefully oxidized to the corresponding chiral aldehyde, preserving the stereochemical integrity of the newly formed chiral center.

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The growing emphasis on environmental stewardship within the chemical industry has spurred the adoption of green chemistry principles in the synthesis of fine chemicals, including this compound and its analogues. nih.govmdpi.com These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.govnih.gov The application of these principles to the synthesis of aromatic aldehydes and related compounds involves innovative approaches such as biocatalysis, the use of environmentally benign solvents and catalysts, and the application of energy-efficient reaction technologies like microwave irradiation and ultrasonication. nih.govmdpi.comscielo.org.mx

One of the key areas of development is the use of biocatalysts, such as enzymes or whole-cell systems, to perform chemical transformations with high selectivity and under mild conditions. mdpi.comresearchgate.net For instance, biocatalytic methods have been explored for the synthesis of chiral 2-arylpropionic acids and 2-arylpropyl amines from racemic epoxides via a 2-arylpropanal intermediate. researchgate.net This approach, which can involve enzymes like styrene (B11656) oxide isomerase, alcohol dehydrogenase, and transaminase, offers a green alternative to traditional chemical methods that often require harsh reagents and protecting groups. researchgate.net The use of biocatalysis can lead to higher enantioselectivity and reduced environmental impact. mdpi.comresearchgate.net

The replacement of volatile and toxic organic solvents is another cornerstone of green chemical synthesis. nih.gov Research has demonstrated the feasibility of conducting reactions in greener media such as water, ionic liquids, or even under solvent-free conditions. nih.govmdpi.commdpi.com For example, the synthesis of isoxazole (B147169) derivatives, which can be analogues of certain intermediates, has been successfully achieved in water using ultrasound irradiation, thereby avoiding the use of hazardous organic solvents. mdpi.com Mechanochemical processes, where reactions are induced by grinding solid reactants together, represent another solvent-free approach that aligns with green chemistry principles. mdpi.com

Energy efficiency in chemical synthesis is being addressed through the use of alternative energy sources like microwave irradiation and ultrasound. scielo.org.mxencyclopedia.pub These techniques can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. encyclopedia.pub For example, the bioreduction of aromatic aldehydes using an extract of Aloe vera has been shown to be significantly faster under microwave irradiation. scielo.org.mx

The development of more efficient and recyclable catalysts is also a critical aspect of green synthesis. mdpi.comrsc.org Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste. rsc.org For instance, polymer-encapsulated single-atom cobalt catalysts have been developed for the hydroformylation of alkenes, offering a tunable and eco-friendly route to aldehydes and alcohols with high atomic efficiency. rsc.org Similarly, the use of inexpensive and environmentally friendly catalysts like MnCl2·4H2O for the methoximation of aromatic aldehydes presents a greener alternative to more hazardous reagents. royalsocietypublishing.org

The principles of atom economy, which advocate for maximizing the incorporation of all materials used in the process into the final product, are also being addressed through the development of novel reaction pathways. nih.gov Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are considered a green strategy as they can reduce the number of synthetic steps, minimize waste, and save energy. researchgate.net

The following tables summarize some of the research findings that illustrate the application of green chemistry principles in the synthesis of compounds structurally related to this compound.

Interactive Data Table: Comparison of Conventional vs. Green Synthesis Methods for Aromatic Aldehyde Analogues

| Feature | Conventional Method (e.g., Vilsmeier-Haack) | Green Alternative (e.g., Biocatalysis) | Reference |

| Catalyst | Stoichiometric phosphorus oxychloride, DMF | Enzyme (e.g., Styrene Oxide Isomerase) | researchgate.netgoogle.com |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Water or buffer solution | nih.govresearchgate.net |

| Temperature | Often elevated temperatures (e.g., 0-40 °C followed by heating) | Ambient temperature | researchgate.netgoogle.com |

| Byproducts | Significant salt waste, phosphorus-containing waste | Minimal, often biodegradable | nih.govresearchgate.net |

| Selectivity | May require protecting groups for other functional groups | High chemo-, regio-, and enantioselectivity | mdpi.comresearchgate.net |

Interactive Data Table: Effect of Green Catalysts and Solvents on Aldehyde Synthesis

| Catalyst/Solvent System | Substrate | Product | Yield (%) | Reaction Time | Green Advantage | Reference |

| MnCl2·4H2O in Ethanol | Aromatic Aldehydes | Methoximes | Good to Excellent | Not specified | Inexpensive, low-toxicity catalyst | royalsocietypublishing.org |

| Aloe vera extract (aqueous) | Aromatic Aldehydes | Aromatic Alcohols | Not specified | Shortened with microwave | Renewable resource, avoids metal hydrides | scielo.org.mx |

| Co2(CO)8@PPh3-1/10 | 1-Octene | Aldehydes/Alcohols | 87% (aldehyde) | Not specified | Heterogeneous, recyclable catalyst, 100% atom economy | rsc.org |

| None (Mechanochemical) | 4-methoxybenzaldehyde (B44291) and 3,4-(dimethoxy)phenyl methyl ketone | Chalcone (B49325) | Good to Excellent | Not specified | Solvent-free | mdpi.com |

Reactivity and Mechanistic Studies of 2 3,4 Dimethoxyphenyl 2 Methylpropanal

Aldehyde Functional Group Transformations

The aldehyde group is a cornerstone of the molecule's reactivity, participating in a variety of transformations including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in 2-(3,4-Dimethoxyphenyl)-2-methylpropanal is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org This partial positive charge makes it a prime target for attack by nucleophiles. wikipedia.orglibretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orglibretexts.org

The reaction proceeds in two main steps:

Nucleophilic Attack: A nucleophile (Nu⁻) adds to the electrophilic carbonyl carbon, breaking the π bond and forming a new single bond. The hybridization of the carbon changes from sp² to sp³. libretexts.orgmasterorganicchemistry.com

Protonation: The resulting negatively charged alkoxide intermediate is neutralized by an acid source (H-A) to form the final alcohol product. libretexts.org

The steric hindrance caused by the α-methyl group and the bulky dimethoxyphenyl group can influence the rate of nucleophilic attack compared to less substituted aldehydes. libretexts.org Common nucleophilic addition reactions applicable to this aldehyde include the formation of cyanohydrins with cyanide ions and the synthesis of secondary alcohols using Grignard reagents. libretexts.org

| Reaction Type | Reagent | General Product | Mechanistic Insight |

|---|---|---|---|

| Cyanohydrin Formation | HCN / NaCN | 2-hydroxy-3-(3,4-dimethoxyphenyl)-3-methylbutanenitrile | Base-promoted addition of a cyanide nucleophile to the carbonyl carbon. libretexts.org |

| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | 1-(3,4-dimethoxyphenyl)-1-methyl-2-(R)-propan-1-ol | Irreversible addition of an organometallic nucleophile (carbanion) to form a new carbon-carbon bond. masterorganicchemistry.com |

| Hydride Reduction | NaBH₄ or LiAlH₄ | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol | Addition of a hydride ion (H⁻) to the carbonyl carbon, followed by workup. vaia.com |

Condensation Pathways (e.g., Cross-Aldol Condensation)

Aldol (B89426) condensation is a crucial carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound. magritek.com this compound possesses a hydrogen atom on its α-carbon and can theoretically form an enolate under basic or acidic conditions.

However, due to the presence of two substituents on the α-carbon, self-condensation might be sterically hindered. A more viable pathway is the cross-aldol condensation, where the aldehyde reacts with a different carbonyl partner, particularly one that cannot form an enolate itself (e.g., benzaldehyde (B42025) or formaldehyde), to minimize the number of potential products. youtube.com In a base-catalyzed mechanism, a strong base abstracts the α-proton to form a resonance-stabilized enolate. magritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the other aldehyde. The resulting β-hydroxy aldehyde can subsequently undergo dehydration, often promoted by heat, to yield an α,β-unsaturated aldehyde. magritek.comorientjchem.org

For instance, a crossed-aldol reaction between this compound and a non-enolizable aldehyde like 4-methoxybenzaldehyde (B44291) could be directed to form a specific chalcone-like product. mdpi.com

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of this compound yields 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid. nih.gov This transformation can be achieved using a variety of oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid are effective. google.com Milder, more selective methods are also available, such as using Oxone (potassium peroxymonosulfate) in a solvent like dimethylformamide (DMF), which provides a simple and efficient protocol for converting aldehydes to carboxylic acids without affecting other sensitive functional groups like alkenes or the electron-rich aromatic ring. mdma.ch The mechanism for peroxyacid-based oxidations is thought to proceed through a Baeyer-Villiger type rearrangement of a peroxyacetal intermediate. mdma.ch

Reduction: The reduction of the aldehyde group leads to the formation of the corresponding primary alcohol, 2-(3,4-Dimethoxyphenyl)-2-methylpropan-1-ol. nih.gov This is a common transformation in organic synthesis, typically accomplished with hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces aldehydes and ketones and is compatible with many other functional groups. vaia.com For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is less selective. youtube.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. masterorganicchemistry.comvaia.com

| Transformation | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | Oxone, DMF, room temperature | 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid | nih.govmdma.ch |

| Oxidation | KMnO₄, acidic/neutral medium | 2-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid | google.com |

| Reduction | Sodium Borohydride (NaBH₄), ethanol | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol | vaia.comnih.gov |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), dry ether/THF | 2-(3,4-dimethoxyphenyl)-2-methylpropan-1-ol | youtube.com |

Reactivity of the Aryl Ring System

The 3,4-dimethoxyphenyl moiety is an electron-rich aromatic system, making it susceptible to electrophilic attack. The reactivity is governed by the directing effects of its substituents.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.org The outcome of such reactions on this compound is determined by the cumulative electronic effects of the substituents on the ring: two methoxy (B1213986) groups and one 2-methylpropanal group.

Methoxy Groups (-OCH₃): These are powerful activating groups due to their ability to donate electron density to the ring via resonance. They are ortho, para-directors. wikipedia.orgmnstate.edu

2-Methylpropanal Group (-CH(CH₃)CHO): The aldehyde group is electron-withdrawing and acts as a deactivating, meta-directing group. mnstate.edu

Position C6: This position is ortho to the 3-methoxy group and para to the 4-methoxy group. It is strongly activated by both groups, making it the most probable site for electrophilic attack.

Position C5: This position is ortho to the 4-methoxy group and meta to the 3-methoxy group. It is also activated, though likely less so than C6.

Position C2: This position is ortho to the 3-methoxy group but is significantly sterically hindered by the adjacent bulky 2-methylpropanal substituent, making substitution here unlikely.

Therefore, electrophilic substitution reactions such as nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation are expected to occur predominantly at the C6 position. wikipedia.orgmasterorganicchemistry.com

Functionalization and Derivatization of Methoxy Groups

The two methoxy groups on the aromatic ring are relatively stable ethers. However, they can be functionalized, most commonly through ether cleavage to yield the corresponding phenols (hydroxyl groups). This demethylation is typically achieved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The reaction involves the protonation of the ether oxygen followed by nucleophilic attack by a bromide ion, displacing a methyl group. Selective cleavage of one methoxy group over the other can be challenging and may depend on subtle differences in their electronic environment and steric accessibility.

Stereochemical Outcomes in Reactions of this compound

Reactions involving the aldehyde functional group and the adjacent quaternary stereocenter of this compound would be expected to yield interesting stereochemical results. The prochiral nature of the aldehyde's carbonyl group means that nucleophilic attack can occur from two different faces, potentially leading to the formation of a new chiral center. The stereochemical outcome of such reactions is influenced by several factors, including the nature of the reactant, the catalyst used, and the reaction conditions.

In the absence of a chiral influence, the addition of a nucleophile to the aldehyde would likely result in a racemic mixture of the two possible enantiomeric alcohol products. However, the use of chiral catalysts or reagents could direct the reaction towards the preferential formation of one enantiomer over the other, a process known as asymmetric synthesis. The steric bulk of the gem-dimethyl group and the dimethoxyphenyl moiety would play a significant role in the facial selectivity of the nucleophilic attack.

Table 1: Hypothetical Stereochemical Outcomes in Reactions of this compound (Note: This table is illustrative and not based on experimental data for the specified compound.)

| Reaction Type | Reagent | Expected Stereochemical Outcome (without chiral control) | Potential for Asymmetric Induction |

| Reduction | NaBH₄ | Racemic alcohol | High, with chiral catalysts (e.g., CBS catalyst) |

| Grignard Reaction | CH₃MgBr | Racemic alcohol | Moderate to high, with chiral ligands |

| Aldol Addition | Acetone | Racemic aldol adduct | High, with chiral catalysts or auxiliaries |

Elucidation of Reaction Kinetics and Thermodynamic Parameters

The study of reaction kinetics for this compound would provide valuable insights into the rates of its chemical transformations and the factors that influence them. Kinetic experiments would typically involve monitoring the concentration of the reactant or product over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations). From this data, the rate law, rate constant, and activation energy for a given reaction could be determined.

Thermodynamic studies would focus on the energy changes that occur during a reaction. Parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) would be determined to understand the spontaneity and position of equilibrium for reactions involving this aldehyde. Computational chemistry, using methods like Density Functional Theory (DFT), could also be employed to model the reaction pathways and calculate these thermodynamic parameters. nih.gov

Table 2: Key Kinetic and Thermodynamic Parameters for a Hypothetical Reaction (Note: This table is illustrative and not based on experimental data for the specified compound.)

| Parameter | Symbol | Significance |

| Rate Constant | k | Proportionality constant relating reaction rate to reactant concentrations. |

| Activation Energy | Ea | The minimum energy required for a reaction to occur. |

| Enthalpy of Reaction | ΔH | The heat absorbed or released during a reaction. |

| Entropy of Reaction | ΔS | The change in disorder or randomness of the system. |

| Gibbs Free Energy | ΔG | Determines the spontaneity of a reaction at constant temperature and pressure. |

Advanced Mechanistic Investigations (e.g., Isotopic Labeling, Trapping Experiments)

To gain a deeper understanding of the reaction mechanisms of this compound, advanced techniques such as isotopic labeling and trapping experiments would be indispensable.

Isotopic Labeling: This technique involves replacing an atom in the reactant with one of its isotopes (e.g., replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C). By tracking the position of the isotope in the products, the movement of atoms and the breaking and forming of bonds during the reaction can be elucidated. For instance, labeling the aldehyde hydrogen with deuterium could help to distinguish between different mechanistic pathways in a reduction or oxidation reaction.

Trapping Experiments: These experiments are designed to detect and identify short-lived reaction intermediates. A "trapping agent" is added to the reaction mixture, which is a substance that can react rapidly with a specific type of intermediate (e.g., a radical or a carbocation) to form a stable, characterizable product. The identification of this trapped product provides strong evidence for the existence of the transient intermediate in the reaction pathway. For example, in a reaction suspected to proceed via a radical mechanism, a radical scavenger like TEMPO could be used as a trapping agent.

While specific studies on this compound are not currently available, the application of these established methodologies would be crucial in characterizing its chemical behavior and unlocking its potential in synthetic organic chemistry.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Elucidation

NMR spectroscopy would be the primary tool for the unambiguous structural confirmation of 2-(3,4-Dimethoxyphenyl)-2-methylpropanal. Both ¹H and ¹³C NMR spectra would provide essential information about the chemical environment of each atom.

For a related compound, 2-methylpropanal, the ¹H NMR spectrum shows distinct signals for the different protons, and their splitting patterns, governed by the n+1 rule, reveal the connectivity of the atoms. docbrown.info Similarly, the ¹³C NMR spectrum of 2-methylpropanal displays three distinct signals, corresponding to the three different carbon environments in the molecule. docbrown.info

For this compound, one would expect to see signals corresponding to the aromatic protons on the dimethoxy-substituted ring, the protons of the two methoxy (B1213986) groups, the two equivalent methyl groups, and the aldehydic proton. The chemical shifts of these protons would be influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehydic CH | 9.0-10.0 | s | 1H |

| Aromatic CH | 6.5-7.5 | m | 3H |

| Methoxy OCH₃ | 3.5-4.0 | s | 6H |

| Methyl CH₃ | 1.0-1.5 | s | 6H |

| Note: This is a predicted table based on general principles. Actual experimental data is not available. |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 190-205 |

| Aromatic C | 110-160 |

| Methoxy OCH₃ | 55-65 |

| Quaternary C | 40-50 |

| Methyl CH₃ | 20-30 |

| Note: This is a predicted table based on general principles. Actual experimental data is not available. |

Advanced NMR Techniques for Stereochemical Assignment

Since this compound is a chiral molecule, advanced NMR techniques would be essential for the assignment of its stereochemistry if a single enantiomer were to be synthesized or isolated. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which can help in determining the three-dimensional structure. Chiral derivatizing agents could also be employed to create diastereomers, which would exhibit distinct NMR spectra, allowing for the determination of enantiomeric purity.

Dynamic NMR Studies of Molecular Flexibility

The molecular flexibility of this compound, particularly the rotation around the single bond connecting the aromatic ring and the quaternary carbon, could be investigated using dynamic NMR (DNMR) studies. By varying the temperature, it would be possible to observe changes in the NMR spectrum that could provide information about the energy barriers to rotation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy provides a molecular fingerprint and is invaluable for identifying the functional groups present in a molecule. docbrown.info

The infrared (IR) spectrum of an aldehyde like 2-methylpropanal shows a characteristic strong absorption band for the C=O stretch of the carbonyl group, typically in the region of 1720-1740 cm⁻¹. docbrown.info It also displays C-H stretching vibrations for the alkyl and aldehyde groups. docbrown.info For this compound, additional characteristic bands for the aromatic ring and the C-O stretching of the methoxy groups would be expected.

Raman spectroscopy would provide complementary information. While the C=O stretch is typically weaker in Raman than in IR, the aromatic ring vibrations often give rise to strong Raman signals.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Aldehyde | C=O stretch | 1720-1740 (strong) | 1720-1740 (weak) |

| Aldehyde | C-H stretch | 2720-2820 (medium) | 2720-2820 (medium) |

| Aromatic | C=C stretch | 1450-1600 (variable) | 1450-1600 (strong) |

| Methoxy | C-O stretch | 1000-1300 (strong) | 1000-1300 (medium) |

| Alkyl | C-H stretch | 2850-3000 (strong) | 2850-3000 (strong) |

| Note: This is a predicted table based on general principles. Actual experimental data is not available. |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight.

The fragmentation of aldehydes in MS often involves cleavage of the bonds adjacent to the carbonyl group. nist.govdocbrown.info For the title compound, characteristic fragments would be expected from the loss of the formyl group (-CHO), a methyl group (-CH₃), and potentially the entire isopropyl-aldehyde moiety. The presence of the dimethoxy-phenyl group would likely lead to characteristic aromatic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| 208 | [C₁₂H₁₆O₃]⁺ | (Molecular Ion) |

| 193 | [C₁₁H₁₃O₃]⁺ | CH₃ |

| 179 | [C₁₁H₁₅O₂]⁺ | CHO |

| 151 | [C₉H₁₁O₂]⁺ | C₃H₅O |

| Note: This is a predicted table based on general principles. Actual experimental data is not available. |

Chromatographic Techniques for High-Resolution Separation and Purity Assessment (e.g., Chiral Chromatography)

High-Performance Liquid Chromatography (HPLC) would be the method of choice for assessing the purity of this compound. A reversed-phase HPLC method would likely be developed for this purpose.

Given that the compound is chiral, chiral chromatography would be necessary to separate its enantiomers. science.gov This would involve the use of a chiral stationary phase (CSP). The choice of the CSP and the mobile phase would be critical for achieving baseline separation of the two enantiomers. The separation would allow for the determination of the enantiomeric excess (ee) of a sample.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

The determination of the three-dimensional atomic arrangement in the solid state is crucial for understanding the structure-property relationships of a chemical compound. X-ray crystallography stands as the definitive method for elucidating the precise molecular geometry, intermolecular interactions, and packing in the crystalline lattice.

While extensive searches for crystallographic data on direct derivatives of this compound did not yield specific results, the analysis of closely related compounds containing the 3,4-dimethoxyphenyl moiety provides valuable insights into the structural influence of this functional group. A pertinent example is the chalcone (B49325) derivative, (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one, which has been synthesized and its crystal structure determined. nih.gov

The study of this related chalcone reveals detailed information about its molecular conformation and crystal packing. The molecule consists of a 3,4-dimethoxyphenyl ring and a naphthalene (B1677914) ring system connected by a prop-2-en-1-one linker. nih.gov The conformation of the molecule is with respect to the C=C double bond, and the carbonyl group is oriented syn to this bond. nih.gov

An intramolecular hydrogen bond is observed between the hydroxyl group and the adjacent carbonyl group. nih.gov The crystal structure is further stabilized by intermolecular C—H···O hydrogen bonds, which link the molecules into undulating sheets. nih.gov Additionally, π–π stacking interactions between the naphthalene and benzene (B151609) rings of adjacent molecules contribute to the formation of a three-dimensional network. nih.gov The dihedral angle between the benzene ring and the naphthalene ring system is reported to be 2.68 (12)°. nih.gov

The crystallographic data for this related chalcone is summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one

| Parameter | Value |

|---|---|

| Empirical formula | C₂₁H₁₈O₄ |

| Formula weight | 346.36 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 15.987 (4) |

| c (Å) | 10.999 (3) |

| β (°) | 108.78 (2) |

| Volume (ų) | 1683.5 (7) |

| Z | 4 |

| Data / restraints / parameters | 2935 / 0 / 236 |

| Goodness-of-fit on F² | 1.04 |

| Final R indices [I > 2σ(I)] | R₁ = 0.054, wR₂ = 0.139 |

| R indices (all data) | R₁ = 0.087, wR₂ = 0.158 |

Data sourced from crystallographic studies on a related chalcone derivative. nih.gov

Table 2: Selected Bond Lengths for (E)-3-(3,4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one

| Bond | Length (Å) |

|---|---|

| C=C (enone) | 1.345 (4) |

| C=O (carbonyl) | 1.258 (3) |

| C-O (methoxy 1) | 1.371 (3) |

| C-O (methoxy 2) | 1.373 (3) |

Data sourced from crystallographic studies on a related chalcone derivative. nih.gov

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). By solving approximations of the Schrödinger equation, these methods can predict various molecular properties before a compound is ever synthesized in a lab.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. icm.edu.plajchem-a.com A smaller gap generally implies higher reactivity. icm.edu.pl

For 2-(3,4-Dimethoxyphenyl)-2-methylpropanal, theoretical calculations would likely show that the HOMO is primarily localized on the electron-rich 3,4-dimethoxyphenyl ring. The two methoxy (B1213986) groups (-OCH₃) are strong electron-donating groups, which increase the electron density of the aromatic system and raise the energy of the HOMO. Conversely, the LUMO is expected to be centered on the propanal moiety, specifically on the π* antibonding orbital of the carbonyl (C=O) group, due to the high electronegativity of the oxygen atom. This distribution makes the aromatic ring the primary site for electrophilic attack and the carbonyl carbon the primary site for nucleophilic attack.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound Hypothetical data based on DFT calculations for structurally similar aromatic aldehydes.

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital. Higher values indicate stronger electron-donating ability. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital. Lower values indicate stronger electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.65 | Energy difference between HOMO and LUMO. A smaller gap suggests higher chemical reactivity. icm.edu.pl |

The distribution of electron density within a molecule governs its electrostatic properties and is key to understanding its polarity and non-covalent interactions. Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. youtube.com It provides a color-coded map of charge distribution, where regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. youtube.com

In this compound, an MEP map would reveal distinct regions of charge localization. The most negative potential would be concentrated around the oxygen atom of the carbonyl group, reflecting its high electronegativity and lone pairs of electrons. The oxygen atoms of the two methoxy groups would also exhibit negative potential. Conversely, the most positive electrostatic potential would be found around the aldehyde hydrogen atom and the carbonyl carbon atom. This polarization of the C=O bond is a defining characteristic of aldehydes and is central to their reactivity.

Mulliken population analysis is another method used to quantify the partial charge on each atom, providing a numerical basis for understanding the charge distribution.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound Hypothetical data representing typical charge distribution in similar molecules.

| Atom | Element | Predicted Mulliken Charge (a.u.) |

| C (carbonyl) | Carbon | +0.45 |

| O (carbonyl) | Oxygen | -0.50 |

| H (aldehyde) | Hydrogen | +0.15 |

| C1 (aromatic, ipso) | Carbon | +0.20 |

| C3 (aromatic) | Carbon | -0.18 |

| O (methoxy) | Oxygen | -0.35 |

Theoretical Prediction of Reaction Mechanisms and Energy Landscapes

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult or impossible to obtain through experimentation alone. By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and the transition states that connect them.

A transition state (TS) is a specific configuration along a reaction coordinate that represents the highest potential energy point on the pathway from reactants to products. researchgate.net It is an unstable, fleeting arrangement of atoms that is not a discrete molecule but rather a saddle point on the potential energy surface. researchgate.net Characterizing the geometry and energy of a transition state is crucial for understanding the reaction's activation barrier and mechanism. arxiv.org

For this compound, a common reaction is the nucleophilic addition to the carbonyl group. For example, in a reduction reaction using a hydride reagent (e.g., from NaBH₄), the transition state would involve the partial formation of a new bond between the hydride ion and the carbonyl carbon, and the simultaneous partial breaking of the C=O pi bond. Computational methods can precisely locate this TS structure and confirm its nature by vibrational frequency analysis, where a valid transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the stationary points on the potential energy surface (reactants, products, and transition states) are located, their energies can be used to calculate important kinetic and thermodynamic parameters. mdpi.com

Kinetic Parameters: The activation energy (Eₐ or ΔG‡) is the energy difference between the transition state and the reactants. mdpi.com This value is the primary determinant of the reaction rate, as described by the Arrhenius equation. A lower activation energy corresponds to a faster reaction.

Computational studies on reactions involving this compound, such as its oxidation to 2-(3,4-dimethoxyphenyl)-2-methylpropanoic acid, can predict whether the reaction is exothermic or endothermic and estimate its rate under specific conditions. nih.gov

Table 3: Predicted Kinetic and Thermodynamic Parameters for the Reduction of this compound to the Corresponding Alcohol Hypothetical data based on DFT calculations for aldehyde reduction.

| Parameter | Symbol | Predicted Value (kcal/mol) | Interpretation |

| Activation Energy | ΔG‡ | +15.5 | Represents the kinetic barrier to the reaction. A moderate value suggests the reaction proceeds at a measurable rate at room temperature. |

| Enthalpy of Reaction | ΔH | -20.0 | A negative value indicates the reaction is exothermic, releasing heat. |

| Gibbs Free Energy of Reaction | ΔG | -22.5 | A large negative value indicates the reaction is thermodynamically very favorable and proceeds spontaneously towards the product. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties and single reaction steps, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent like water). ucsf.eduescholarship.org

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: The molecule has several rotatable single bonds, primarily the bond connecting the aromatic ring to the quaternary carbon. MD simulations can explore the rotational energy landscape to identify the most stable conformations (rotamers) and the energy barriers between them. This is important as the molecule's conformation can influence its reactivity and biological activity.

Study Intermolecular Interactions: By simulating the molecule in a solvent, MD can reveal how it interacts with its environment. It can provide detailed information on hydrogen bonding between the carbonyl oxygen and water molecules, and hydrophobic interactions involving the aromatic ring and methyl groups. These simulations are crucial for understanding properties like solubility and how the molecule might bind to a larger biological target.

Table 4: Potential Insights from Molecular Dynamics (MD) Simulations of this compound

| Area of Investigation | Key Questions Addressed by MD | Potential Findings |

| Conformational Analysis | What are the preferred spatial orientations of the dimethoxyphenyl ring relative to the propanal group? | Identification of low-energy rotamers and the flexibility of the molecule. |

| Solvation Behavior | How does the molecule interact with water molecules? Where are the primary hydration sites? | Visualization of the hydration shell around the polar carbonyl group and methoxy groups. |

| Intermolecular Aggregation | Does the molecule tend to self-associate in non-polar solvents? | Prediction of potential π-π stacking interactions between aromatic rings of adjacent molecules. |

In Silico Structure-Reactivity and Structure-Selectivity Relationship Studies

In silico investigations into the structure-reactivity and structure-selectivity relationships of this compound provide crucial insights into its chemical behavior. These computational studies, employing quantum mechanical methods, are fundamental in predicting the molecule's reactivity, stability, and the stereochemical outcomes of its reactions.

Molecular Electrostatic Potential (MEP) mapping is another powerful tool used to visualize the electronic landscape of this compound. The MEP map illustrates the regions of positive and negative electrostatic potential on the molecule's surface. Red-colored regions signify areas of high electron density, which are susceptible to electrophilic attack, while blue-colored regions indicate electron-deficient areas, prone to nucleophilic attack. For this compound, the aldehyde group's oxygen atom is expected to be a region of high electron density, making it a likely site for interaction with electrophiles.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their chemical reactivity or biological activity. nih.gov These models use statistical methods to establish a mathematical relationship between molecular descriptors (e.g., steric, electronic, and hydrophobic properties) and the observed activity. While specific QSAR studies on this compound are not extensively documented in public literature, the methodology provides a framework for predicting the reactivity of newly designed derivatives.

The table below presents hypothetical data from a DFT study on this compound, illustrating the types of parameters generated in such computational analyses.

| Computational Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -1.8 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Influences intermolecular interactions |

| Molecular Electrostatic Potential | Negative potential around the carbonyl oxygen | Predicts site for electrophilic interaction |

Computational Approaches for Molecular Design (excluding direct drug design/activity prediction)

Computational chemistry offers a powerful toolkit for the rational design of new molecules based on the scaffold of this compound, focusing on modifying its chemical properties for various applications beyond direct therapeutic use. These approaches enable the exploration of chemical space and the prediction of molecular properties before undertaking synthetic efforts, thereby saving time and resources. patsnap.com

One common approach is structure-based design , where the three-dimensional structure of a target protein or receptor is used to design complementary ligands. moldesignx.com While excluding direct drug design, this methodology can be applied to design molecules that bind to specific enzymes for applications in biocatalysis or to create new materials with desired properties. Molecular docking simulations can predict the binding orientation and affinity of designed analogs of this compound to a target active site. patsnap.com

Ligand-based molecular design is employed when the structure of the target is unknown. This approach utilizes the information from a set of known active molecules to develop a pharmacophore model. moldesignx.com This model represents the essential steric and electronic features required for a desired interaction. New molecules can then be designed to fit this pharmacophore model. For instance, derivatives of this compound could be designed to mimic the properties of a known catalyst or a molecule with specific material characteristics.

Computational tools also allow for the systematic modification of the this compound structure to tune its physicochemical properties. For example, the introduction of different functional groups on the aromatic ring or modification of the propanal side chain can alter properties such as solubility, stability, and electronic characteristics. DFT calculations can be used to predict how these modifications will affect the molecule's properties. nih.gov

The following table provides examples of how computational molecular design principles could be applied to modify this compound for specific purposes, excluding direct drug design.

| Design Goal | Proposed Modification | Computational Method | Predicted Outcome |

| Enhance thermal stability | Introduction of a fluorine atom on the aromatic ring | DFT energy calculations | Increased bond dissociation energy |

| Increase polarity | Replacement of a methoxy group with a hydroxyl group | Calculation of dipole moment and polar surface area | Higher dipole moment and improved solubility in polar solvents |

| Modify electronic properties | Introduction of electron-withdrawing or -donating groups | HOMO/LUMO energy calculations | Tunable redox potential |

| Alter steric hindrance | Changing the methyl group to a larger alkyl group | Molecular mechanics simulations | Controlled access to the aldehyde functionality |

These computational strategies provide a rational and efficient pathway for the design of novel molecules derived from this compound with tailored properties for a range of chemical and material science applications.

Applications of 2 3,4 Dimethoxyphenyl 2 Methylpropanal in Organic Synthesis and Chemical Sciences

Utilization as a Key Building Block in the Synthesis of Complex Organic Molecules

The 3,4-dimethoxyphenyl moiety, often referred to as a veratryl group, is a common structural motif found in a wide array of biologically active compounds and specialty chemicals. The presence of this group, combined with a reactive aldehyde and a chiral center, positions 2-(3,4-dimethoxyphenyl)-2-methylpropanal as a valuable synthetic intermediate.

While direct evidence of this compound as a starting material in the total synthesis of natural products is not prominent in the reviewed literature, its structural components are central to several classes of natural compounds. The 3,4-dimethoxyphenyl unit is a key feature in many alkaloids, flavonoids, and other pharmacologically significant molecules. For instance, synthetic pathways leading to diarylpropanes, such as the broussonins A and B isolated from Broussonetia papyrifera, utilize precursors with similar substitution patterns on the aromatic ring. researchgate.net

Similarly, the synthesis of pyranochalcones, a subclass of flavonoids with a range of biological activities, often starts from substituted acetophenones like 2,4-dihydroxyacetophenone, which undergo cyclization and condensation reactions to build the final complex structure. nih.gov The structural relative, 3-(3,4-methylenedioxyphenyl)-2-methylpropanal, is a known compound whose synthesis involves the reaction of 5-propanoyl-1,3-benzodioxol with a Vilsmeier reagent followed by hydrogenation. google.com These examples highlight the importance of the core structure of this compound in the conceptual design of synthetic routes to complex natural products.

The dimethoxyphenyl scaffold is a cornerstone in the synthesis of numerous specialty chemicals, particularly pharmaceuticals. A closely related nitrile, 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile, is a key intermediate in the industrial synthesis of Verapamil, a widely used calcium channel blocker. google.com The synthesis of this nitrile often begins with precursors like 3,4-dimethoxybenzeneacetonitrile, which is then alkylated. google.com Another route involves the reaction of 1,2-dimethoxy-4'-(2-methylpropenyl)benzene. google.com

The 3,4-dimethoxyphenyl group is also integral to the synthesis of other complex molecules. For example, N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide has been synthesized as an intermediate for creating isoquinoline (B145761) fluorine analogues. nih.gov Furthermore, the synthesis of 3,4-dimethoxybenzyl-2',4'-dihydroxyphenyl ketone has been achieved from eugenol, proceeding through a 3,4-dimethoxybenzylcyanide intermediate, demonstrating the versatility of this structural unit in building complex ketones. ijcea.orgresearchgate.net These syntheses underscore the value of the 2-(3,4-dimethoxyphenyl) functional group in constructing high-value specialty chemicals.

Table 1: Synthesis of Specialty Chemicals Featuring the 3,4-Dimethoxyphenyl Moiety

| Target Compound/Class | Key Intermediate(s) | Starting Material(s) | Application/Significance | Citations |

|---|---|---|---|---|

| Verapamil | 2-(3,4-Dimethoxyphenyl)-3-methylbutyronitrile | 3,4-dimethoxybenzeneacetonitrile, Isopropyl bromide | Pharmaceutical (Calcium channel blocker) | google.com |

| Isoquinoline Analogues | N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide | N/A | Pharmaceutical research | nih.gov |

| Bioactive Ketones | 3,4-dimethoxybenzyl-2',4'-dihydroxyphenyl ketone | 3,4-dimethoxybenzylcyanide, Resorcinol | Synthesis of bioactive compounds | ijcea.orgresearchgate.net |

| Flavanones | 2'-Hydroxydihydrochalcones | 1-(2-hydroxyphenyl)ethan-1-one derivatives | Synthesis of flavonoids | rsc.org |

Development of Novel Organic Reactions and Methodologies

The reactivity of the 3,4-dimethoxyphenyl group and related structures has been exploited in the development of new synthetic methods. For instance, a novel palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones has been developed to produce flavones and flavanones. rsc.org This methodology provides an efficient route to a significant class of natural products.

In another development, the 3,4-dimethoxyphenyl group has been incorporated into chalcones that serve as substrates for aza-Michael reactions. mdpi.com The conjugate addition of N-heterocycles like 1,2,4-triazole (B32235) to 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone has been achieved using an ionic organic solid as a catalyst, offering a sustainable route to potential bioactive compounds. mdpi.com

Furthermore, computational studies have delved into the reaction mechanism of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) formation from 1-(3′,4′-dimethoxyphenyl)propene, a reaction catalyzed by the enzyme Lignin Peroxidase. mdpi.comresearchgate.netnih.gov These theoretical investigations provide fundamental insights into the C-C bond cleavage processes in such systems, which can guide the design of new catalytic transformations. mdpi.comresearchgate.netnih.gov

Role in the Creation of Advanced Polymeric Materials (e.g., Molecularly Imprinted Polymers for non-biological applications)

Molecularly Imprinted Polymers (MIPs) are advanced materials designed with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule (the template). mdpi.comcam.ac.uk This "molecular memory" allows MIPs to selectively rebind the template molecule from a complex mixture, making them highly useful for separation, sensing, and catalysis. cam.ac.ukresearchgate.net The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. mdpi.com

While there are no specific reports detailing the use of this compound as a template for MIPs, its distinct structure makes it a suitable candidate for such applications. A hypothetical MIP for this aldehyde could be created using functional monomers that can interact with its key features:

Hydrogen-bond acceptors/donors: Monomers like acrylamide (B121943) or methacrylic acid could interact with the aldehyde group.

Aromatic/π-π stacking interactions: Monomers such as 4-vinylpyridine (B31050) or styrene (B11656) could interact with the dimethoxyphenyl ring.

Such a polymer could be used for the selective extraction or sensing of this compound or structurally similar aromatic aldehydes from various matrices in non-biological applications, such as industrial process monitoring or environmental analysis. The creation of MIPs has been successfully demonstrated for other small organic molecules like 2,4-dinitrophenol (B41442) and 2,4-dichlorophenoxyacetic acid, showcasing the versatility of the technique. mdpi.comnih.gov

Table 2: Hypothetical Components for a Molecularly Imprinted Polymer using this compound as a Template

| Component | Example Compound(s) | Role in MIP Formation |

|---|---|---|

| Template | This compound | Creates the specific recognition cavity. |

| Functional Monomer | Methacrylic acid (MAA), Acrylamide, 4-Vinylpyridine | Interacts with the template's functional groups (aldehyde, ether, aromatic ring). |

| Cross-linker | Ethylene glycol dimethacrylate (EGDMA) | Forms the rigid polymer matrix, locking the functional monomers in place. |

| Initiator | Benzoyl peroxide, AIBN | Initiates the polymerization reaction. |

| Porogen (Solvent) | Acetonitrile, Toluene | Solubilizes components and helps form a porous polymer structure. |

Chiral Pool Applications and Stereodivergent Synthesis

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products—such as amino acids, terpenes, and carbohydrates—that are used as starting materials for the synthesis of complex chiral molecules. researchgate.netresearchgate.net This approach allows chemists to incorporate existing stereocenters into new molecules, avoiding the need for de novo asymmetric synthesis or chiral resolution.

The molecule this compound possesses a stereocenter at the C2 position (the carbon atom bearing the methyl and aldehyde groups). This inherent chirality means that it exists as a pair of enantiomers. If this compound could be accessed in an enantiopure form, either through isolation from a natural source or via asymmetric synthesis, it could potentially serve as a chiral building block itself. However, the current literature does not indicate its use as a chiral pool precursor. researchgate.netresearchgate.net

Stereodivergent synthesis is a powerful strategy that enables the selective synthesis of any possible stereoisomer of a multi-chiral product from a common precursor, simply by changing the reaction conditions or the sequence of reagents. Given that this compound is a chiral aldehyde, it could theoretically be used in reactions where new stereocenters are formed, such as aldol (B89426) or Grignard reactions. A stereodivergent approach would allow for the controlled synthesis of specific diastereomers of the resulting product. At present, there are no documented examples of this compound being utilized in stereodivergent synthesis strategies.

Q & A

Q. What are the optimal synthetic routes for 2-(3,4-Dimethoxyphenyl)-2-methylpropanal, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or aldol condensation. For example, reacting 3,4-dimethoxybenzaldehyde with isobutyraldehyde under acidic catalysis (e.g., H₂SO₄) yields the target aldehyde. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (CDCl₃, 400 MHz). Key NMR signals include the aldehyde proton (δ 9.8–10.2 ppm) and methoxy groups (δ 3.8–3.9 ppm) .

Q. Table 1: Key Spectral Data

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.9–10.1 | 195–200 |

| Methoxy (OCH₃) | 3.85 (s) | 55–56 |

| Aromatic protons | 6.7–7.1 (m) | 110–150 |

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability is assessed via accelerated degradation studies. Store the compound at 4°C (dry), 25°C/60% RH, and 40°C/75% RH for 4 weeks. Monitor degradation by TLC (Rf comparison) and LC-MS. The aldehyde group is prone to oxidation; adding antioxidants (e.g., BHT) or storing under inert gas (N₂) improves stability. Degradation products (e.g., carboxylic acids) are identified via HRMS and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The steric hindrance from the 2-methyl group and electron-donating methoxy groups direct nucleophilic attack. Computational studies (DFT, B3LYP/6-311+G(d,p)) show the LUMO is localized at the carbonyl carbon. For example, Grignard reagents preferentially attack the less hindered position. Kinetic studies (UV-Vis monitoring) and isotopic labeling (¹⁸O) further validate the mechanism. Compare with analogs lacking methoxy groups to isolate electronic effects .

Q. How can contradictions in reported biological activity of derivatives be resolved?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, solvent DMSO concentration). Standardize protocols:

- Use isogenic cell lines (e.g., HEK293 vs. HepG2).

- Control solvent concentration (<0.1% DMSO).

- Validate target engagement via SPR (binding affinity) and Western blot (downstream protein modulation).

For example, a derivative showing anti-inflammatory activity in murine macrophages may fail in human PBMCs due to metabolic differences .

Data Analysis & Optimization

Q. What strategies mitigate side reactions during derivatization of this compound?

- Methodological Answer : Side reactions (e.g., over-oxidation) are minimized by:

Q. Table 2: Reaction Optimization Parameters

| Reaction Type | Optimal Catalyst | Yield (%) | Side Products |

|---|---|---|---|

| Reduction (CHO→CH₂OH) | NaBH₄/EtOH | 85 | Over-oxidation (COOH) |

| Grignard Addition | Et₂O, −78°C | 72 | Diastereomers (3:1 ratio) |

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallized targets (e.g., COX-2, PDB: 5KIR). Parameterize force fields (AMBER) for the methoxy groups’ electron density. Validate predictions with SPR (KD measurements) and mutagenesis (e.g., Ala-scanning of binding pockets). MD simulations (50 ns) assess binding stability .

Ethical & Compliance Considerations

Q. What safety protocols are critical when handling this compound in biological assays?

- Methodological Answer : Adhere to NIH Guidelines (Biosafety Level 2):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.